Dota-peg5-C6-dbco
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Overview
Description
Dota-peg5-C6-dbco is a multifunctional compound composed of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), PEG5 (polyethylene glycol), and C4-DBCO (dibenzocyclooctyne). This compound is known for its stability, coordination ability, hydrophilicity, biocompatibility, and efficient click reaction capability. It is widely used in biological labeling, modification, and custom scientific reagent services .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dota-peg5-C6-dbco involves several steps:
Attachment of C4-DBCO: The final step involves the attachment of C4-DBCO to the DOTA-PEG5 conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of DOTA-PEG5 and C4-DBCO intermediates.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dota-peg5-C6-dbco undergoes various chemical reactions, including:
Click Reactions: The DBCO group in this compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules.
Coordination Reactions: The DOTA moiety can coordinate with metal ions, forming stable complexes.
Common Reagents and Conditions
Reagents: Azide-containing molecules, metal ions (e.g., gadolinium for MRI contrast agents).
Conditions: SPAAC reactions typically occur under mild conditions without the need for a catalyst.
Major Products
Click Reaction Products: Conjugates of this compound with azide-containing molecules.
Coordination Complexes: Metal ion complexes with DOTA.
Scientific Research Applications
Dota-peg5-C6-dbco has a wide range of applications in scientific research:
Mechanism of Action
Dota-peg5-C6-dbco exerts its effects through:
Comparison with Similar Compounds
Similar Compounds
Dota-peg5-C6-dbco: Similar structure but with a longer PEG chain, offering different solubility and biocompatibility properties.
Dota-peg4-dbco: Shorter PEG chain, which may affect its hydrophilicity and bioconjugation efficiency.
Uniqueness
This compound is unique due to its balanced properties of hydrophilicity, stability, and efficient click reaction capability. Its PEG5 chain provides optimal solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C49H71N7O14 |
---|---|
Molecular Weight |
982.14 |
IUPAC Name |
2-[4-[2-[2-[2-[2-[2-[2-[2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C49H71N7O14/c57-44(11-5-6-12-46(59)56-35-42-9-2-1-7-40(42)13-14-41-8-3-4-10-43(41)56)50-15-25-66-27-29-68-31-33-70-34-32-69-30-28-67-26-16-51-45(58)36-52-17-19-53(37-47(60)61)21-23-55(39-49(64)65)24-22-54(20-18-52)38-48(62)63/h1-4,7-10H,5-6,11-12,15-39H2,(H,50,57)(H,51,58)(H,60,61)(H,62,63)(H,64,65) |
InChI Key |
KJESTZWHHDGJAU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DOTA-PEG5-C6-DBCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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